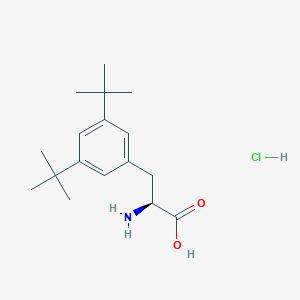
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a bulky tert-butyl group on the phenyl ring, which imparts unique steric properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker reaction, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Resolution: The racemic mixture of the amino acid is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: Finally, the (S)-amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl groups on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The bulky tert-butyl groups can influence the binding affinity and selectivity of the compound towards its targets. The amino acid moiety can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenol: Known for its antioxidant properties.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Used as an antioxidant in various applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Studied for its antimicrobial properties.
Uniqueness
(S)-2-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxylic acid functional groups. These features make it a versatile compound for various research applications, distinguishing it from other similar compounds that may lack chirality or specific functional groups.
Properties
Molecular Formula |
C17H28ClNO2 |
|---|---|
Molecular Weight |
313.9 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3,5-ditert-butylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C17H27NO2.ClH/c1-16(2,3)12-7-11(9-14(18)15(19)20)8-13(10-12)17(4,5)6;/h7-8,10,14H,9,18H2,1-6H3,(H,19,20);1H/t14-;/m0./s1 |
InChI Key |
WDNKUWLBGVAYPW-UQKRIMTDSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C[C@@H](C(=O)O)N)C(C)(C)C.Cl |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC(C(=O)O)N)C(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















